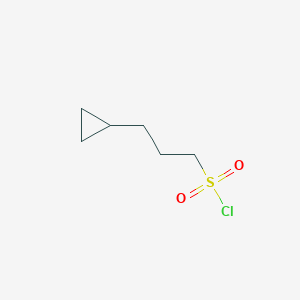

3-Cyclopropylpropane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclopropylpropane-1-sulfonyl chloride , also known by its IUPAC name 3-chloropropane-1-sulfonyl chloride , is an organic compound with the molecular formula C₃H₆Cl₂O₂S . It appears as a clear colorless to yellow to orange or pale brown liquid . This compound serves as an intermediate in various chemical processes and has applications in both organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 3-Cyclopropylpropane-1-sulfonyl chloride involves chlorination of the corresponding cyclopropylpropane-1-sulfonic acid. The reaction typically proceeds with thionyl chloride (SOCl₂) as the chlorinating agent. The resulting sulfonyl chloride is then purified and isolated for further use in various reactions .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropylpropane-1-sulfonyl chloride consists of a cyclopropyl ring attached to a sulfonyl chloride functional group. The chlorine atoms are directly bonded to the carbon atoms of the cyclopropyl ring, while the sulfonyl group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to another oxygen atom. The overall structure imparts reactivity and specificity to this compound .

Chemical Reactions Analysis

- Generation of Sulfene : 3-Cyclopropylpropane-1-sulfonyl chloride can undergo a reaction to generate sulfene (a reactive sulfur species). This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids, leading to the formation of chiral sultams and sultones. These chiral compounds find applications in asymmetric synthesis . Enzymatic Inhibitors : Researchers utilize 3-Cyclopropylpropane-1-sulfonyl chloride as an intermediate in the preparation of enzymatic inhibitors. Its reactivity allows for the modification of specific functional groups in target molecules .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitutions Catalyzed by Palladium(0)

Research has shown that derivatives of cyclopropyl, such as 1-ethenylcyclopropylsulfonates, undergo regioselective palladium(0) catalyzed nucleophilic substitution. This process facilitates the production of cyclopropylideneethyl derivatives, serving as valuable building blocks in synthetic chemistry due to their high synthetic potential. These reactions are notable for their selectivity and the ability to proceed with various nucleophiles, including organozinc chlorides and azides, potentially including compounds related to 3-Cyclopropylpropane-1-sulfonyl chloride (Stolle, A. et al., 1992).

Hydrolysis Mechanisms

The hydrolysis of cyclopropanesulfonyl chloride has been studied to understand its reaction behavior, which can provide insights into the stability and reactivity of related sulfonyl chlorides, such as 3-Cyclopropylpropane-1-sulfonyl chloride. These studies contribute to the broader knowledge of sulfonyl chloride chemistry, including potential applications in the synthesis of more complex molecules (King, J. et al., 1993).

Hydrosulfonylation of Cyclopropylidenepropenones

The hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates has been explored, resulting in products that can undergo further functionalization. This method highlights the utility of cyclopropyl-containing compounds in synthetic organic chemistry, enabling the creation of complex molecules with high selectivity and yield. Such techniques can be applied to the synthesis and modification of compounds similar to 3-Cyclopropylpropane-1-sulfonyl chloride (Miao, M. et al., 2016).

Solid-Phase Synthesis Applications

3-Cyclopropylpropane-1-sulfonyl chloride can potentially be utilized in solid-phase synthesis, as demonstrated by the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This application underscores the versatility of sulfonyl chlorides in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of chemical research (Holte, P. et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyclopropylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOIGKVDIAZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpropane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)

![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)

![N-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922836.png)